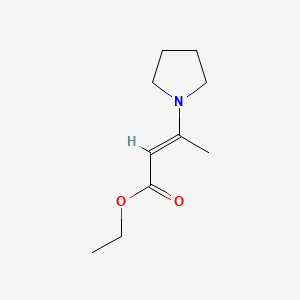

Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Beschreibung

Significance of Enamine Intermediates in C-C Bond Formation

Enamine intermediates are powerful tools for the formation of carbon-carbon (C-C) bonds, a fundamental process in organic chemistry. researchgate.net The nitrogen atom's lone pair of electrons engages in resonance with the double bond, creating a high electron density on the α-carbon (the carbon atom adjacent to the nitrogen but not part of the double bond in the starting carbonyl). This makes the α-carbon strongly nucleophilic and capable of attacking a variety of electrophiles. nih.gov

Compared to their enolate counterparts, enamines offer distinct advantages. They can be formed under milder, neutral conditions, avoiding the need for strong bases that can cause unwanted side reactions. rsc.org This enhanced reactivity and selectivity make them ideal for applications such as the alkylation and acylation of ketones and aldehydes, famously demonstrated in the Stork enamine alkylation reaction. rsc.org In this process, an enamine reacts with an alkyl halide to form a new C-C bond, and subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now bearing a new alkyl substituent. rsc.org This method has become a cornerstone of synthetic strategy for building molecular complexity. rsc.org

Overview of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate as a Key Building Block

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is a specific type of β-enamino ester. It is synthesized through the condensation of ethyl acetoacetate (B1235776) with the secondary amine, pyrrolidine (B122466). This reaction typically produces a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer. organic-chemistry.org The (Z)-isomer is often the major product, a preference attributed to the formation of a stable six-membered ring via an intramolecular hydrogen bond between the N-H proton (if present) and the carbonyl oxygen. organic-chemistry.org However, synthetic conditions can be tuned to favor one isomer over the other. organic-chemistry.orgmdpi.com

While detailed research focusing exclusively on the (E)-isomer is limited, β-enamino esters as a class are exceptionally valuable building blocks. researchgate.net Their dual nucleophilic and electrophilic nature allows them to participate in a wide array of chemical transformations. researchgate.net They are widely used in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netnih.gov For instance, enamine esters have been employed as precursors for pyridinone and pyrazolone (B3327878) derivatives. nih.gov Recent research has also demonstrated their utility in cascade reactions to construct complex bridged-ring systems like morphans through sequential Michael and aza-Michael additions. acs.org The reactivity of the enamine ester allows for the strategic formation of multiple C-C and C-N bonds in a single synthetic operation. acs.org

Table 1: Physicochemical Properties of Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Isomers Data for the (E)-isomer is limited; information is primarily based on supplier data and comparison with the well-documented (Z)-isomer.

| Property | (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate |

|---|---|---|

| CAS Number | 54716-02-8 proactivemr.com | 70526-06-6 chemicalbook.com |

| Molecular Formula | C₁₀H₁₇NO₂ | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol | 183.25 g/mol chemicalbook.com |

| Purity | 98% (as per supplier) proactivemr.com | 97%-99% (as per supplier) chemicalbook.com |

Historical Context of Enamine Chemistry in Catalysis

The utility of enamines in synthesis was first broadly recognized and developed in the mid-20th century, largely through the pioneering work of Gilbert Stork. The Stork enamine synthesis, introduced in the 1950s and 60s, established enamines as practical and superior alternatives to enolates for the alkylation and acylation of carbonyl compounds. rsc.org This initial work utilized enamines in stoichiometric amounts, meaning at least one full equivalent of the pre-formed enamine was required for the reaction.

A major evolution in the field occurred around the year 2000 with the advent of asymmetric enamine catalysis. This transformative approach uses only a small, catalytic amount of a chiral amine to generate the enamine intermediate in situ. The chiral catalyst then directs the subsequent reaction to produce a specific enantiomer of the product, a critical consideration in medicinal chemistry. This development moved enamine chemistry from a stoichiometric tool to a powerful catalytic strategy. The field of organocatalysis, which uses small organic molecules as catalysts, grew rapidly, with enamine catalysis at its forefront. This paradigm shift was a key part of the work for which Benjamin List and David MacMillan were awarded the 2021 Nobel Prize in Chemistry.

Table 2: Key Synthetic Applications of β-Enamino Esters This table summarizes the general reactivity of the β-enamino ester class, including compounds like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate.

| Reaction Type | Description | Resulting Products | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Enamino esters serve as versatile three-carbon synthons. They react with various reagents like hydrazines or active methylene (B1212753) compounds to form ring systems. | Pyridinones, Pyrazolones | nih.gov |

| Cascade Reactions | The dual nucleophilicity at the nitrogen and α-carbon is exploited in sequential reactions, such as Michael addition followed by an intramolecular aza-Michael addition. | Morphan derivatives and other bridged-ring compounds | acs.org |

| Annulation Reactions | Reaction with compounds like quinone monoketals can lead to fused heterocyclic systems through a sequence of addition and cyclization steps. | Fused Quinolines, Benzodiazepines | researchgate.net |

| Synthesis of Bioactive Compounds | Used as intermediates in the synthesis of molecules with established biological importance, such as calcium channel blockers. | Nifedipine-type compounds and other therapeutic agents | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOQKPXSIHLODG-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269080 | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54716-02-8, 2723-42-4 | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54716-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054716028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(1-pyrrolidinyl)crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRROLIDINOCROTONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate

Nucleophilic Character of Enamine Esters

Enamines are the nitrogen analogs of enols and enolates and are formed from the reaction of a secondary amine, such as pyrrolidine (B122466), with an enolizable ketone or aldehyde. masterorganicchemistry.com The nitrogen atom in an enamine is a powerful π-donor, which significantly increases the electron density of the double bond. masterorganicchemistry.com This donation of the nitrogen's lone pair of electrons into the π-system makes the α-carbon (the carbon atom adjacent to the double bond and the nitrogen atom) particularly nucleophilic. libretexts.org The resonance structures of an enamine illustrate this delocalization, showing a negative charge on the α-carbon, which explains its nucleophilic reactivity. masterorganicchemistry.comlibretexts.org

The nucleophilicity of enamines is notably higher than that of corresponding enol ethers or simple alkenes. masterorganicchemistry.com For instance, on the Mayr Reactivity Scale, which provides a logarithmic measure of nucleophilicity, the pyrrolidine enamine of cyclohexanone (B45756) demonstrates a reactivity that is several orders of magnitude greater than that of its silyl (B83357) enol ether counterpart. masterorganicchemistry.com This enhanced nucleophilicity makes enamine esters like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate potent reactants in additions to electrophilic species. masterorganicchemistry.comlibretexts.org Enamines are generally considered soft nucleophiles, which influences their regioselectivity in reactions with electrophiles that possess multiple reaction sites.

Michael Addition Reactions

Interactive Table: Comparison of Michael Donors

| Feature | Enamine (e.g., Pyrrolidine Enamine) | Enolate |

| Nature | Neutral | Anionic (Charged) |

| Preparation | Reaction of ketone/aldehyde with a secondary amine (mild acid catalyst) masterorganicchemistry.com | Deprotonation of a ketone/aldehyde with a strong base |

| Reactivity Control | Generally good control, less prone to over-alkylation libretexts.org | Can be prone to over-alkylation and side reactions |

| Reaction Conditions | Typically milder conditions | Often requires strong bases and anhydrous conditions |

In the context of conjugate additions, regioselectivity refers to which atom of the nucleophile attacks which atom of the electrophilic Michael acceptor. For an enamine like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, the nucleophilic attack occurs from the α-carbon onto the β-carbon of the α,β-unsaturated system. libretexts.org This is a 1,4-addition, characteristic of soft nucleophiles reacting with conjugated systems. youtube.comyoutube.com

When the ketone precursor to the enamine is unsymmetrical, the regioselectivity of enamine formation itself becomes a critical factor. For instance, in the case of 2-methylcyclohexanone, the enamine can form towards the more substituted carbon or the less substituted carbon. With a bulky amine like pyrrolidine, the enamine preferentially forms at the less substituted position to minimize steric or torsional strain. youtube.com This initial regioselective formation of the enamine dictates the outcome of the subsequent Michael addition, as the less sterically hindered and more reactive enamine will act as the nucleophile. youtube.com

The use of chiral pyrrolidine derivatives as the amine source for enamine formation allows for the development of highly stereoselective Michael addition reactions. This is a cornerstone of asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The stereochemical outcome of these reactions is influenced by several factors, including the structure of the pyrrolidine catalyst, the nature of the substrates, and the reaction conditions.

Substituents on the chiral pyrrolidine ring play a crucial role in controlling the stereochemical outcome of the Michael addition. The size and nature of these substituents can dictate the facial selectivity of the reaction. nih.govresearchgate.netacs.org

Steric Hindrance : Bulky substituents on the pyrrolidine ring, typically at the α-position to the nitrogen, can effectively block one face of the enamine intermediate. nih.gov This steric shielding forces the Michael acceptor to approach from the less hindered face, thereby controlling the stereochemistry of the newly formed C-C bond. nih.govresearchgate.netacs.org For example, high stereoselectivity is often achieved with catalysts bearing large α-substituents like diarylmethoxymethyl groups, whereas less bulky substituents lead to more moderate selectivity. researchgate.netacs.org

Electronic Effects and Conformational Control : Beyond simple steric bulk, electronic effects can also be significant. The introduction of substituents, such as fluorine, can alter the conformational preferences of the pyrrolidine ring itself. beilstein-journals.org These conformational biases can, in turn, influence the geometry of the enamine and the transition state of the Michael addition. nih.govbeilstein-journals.org The chiral substituent on the catalyst not only governs the geometry of the enamine but also impacts the facial selectivity through electronic interactions like hydrogen bonding. nih.gov

Interactive Table: Effect of Pyrrolidine α-Substituent on Stereoselectivity

| α-Substituent on Pyrrolidine Catalyst | Relative Bulk | Observed Stereoselectivity | Primary Mode of Influence |

| Dimethylmethoxymethyl | Less Bulky | Moderate researchgate.netacs.org | Steric Shielding |

| Diphenylmethyl | Less Bulky | Moderate researchgate.netacs.org | Steric Shielding |

| Diarylmethoxymethyl | Sufficiently Large | High researchgate.netacs.org | Significant Steric Shielding |

| tert-Butyldiphenylsilyl | Bulky | High (up to 99% ee) researchgate.net | Steric Shielding |

The stereoselectivity observed in pyrrolidine enamine-catalyzed Michael additions is ultimately determined by the relative energies of the competing diastereomeric transition states. researchgate.netacs.org The reaction proceeds through the transition state with the lower activation energy, which leads to the major stereoisomer. researchgate.netacs.org

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas a thermodynamically controlled reaction favors the most stable product. libretexts.orgpressbooks.pub Reaction conditions, particularly temperature, play a critical role in determining which pathway dominates. youtube.commasterorganicchemistry.com

In the context of Michael additions, these principles apply to the formation of different stereoisomers.

Kinetic Control : At lower temperatures, reactions are often irreversible or the reverse reaction is very slow. libretexts.org The product distribution is therefore dictated by the relative rates of formation of the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product, regardless of its relative thermodynamic stability. wikipedia.orgmasterorganicchemistry.com Many asymmetric enamine-catalyzed Michael reactions are run under these conditions to maximize stereoselectivity, effectively "trapping" the kinetic product. youtube.com

Thermodynamic Control : At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established between the starting materials, intermediates, and products. pressbooks.pub Under these conditions, the final product ratio reflects the relative thermodynamic stabilities of the products. The most stable stereoisomer will be the major product, even if it is formed more slowly. wikipedia.orgyoutube.com

For pyrrolidine enamine Michael additions, achieving high stereoselectivity often relies on operating under kinetic control, where the carefully designed chiral environment of the catalyst directs the reaction through a specific, low-energy transition state to form a single, desired stereoisomer. wikipedia.org If the reaction were allowed to equilibrate under thermodynamic control, a mixture of diastereomers might be formed, potentially eroding the stereochemical purity of the product.

Stereoselectivity in Michael Additions Involving Pyrrolidine Enamines[8],[9],[11],[12],

Cycloaddition Reactions

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, as an electron-rich olefin, readily participates in cycloaddition reactions, providing pathways to complex heterocyclic structures. These reactions are of significant interest due to their ability to construct five-membered rings in a controlled manner.

[3+2] Cycloaddition Pathways with Enamine Esters

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocycles. Enamine esters like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate serve as effective dipolarophiles in these transformations.

The reaction of alkylidenepyrrolidine esters, such as (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, with nitrile oxide precursors like hydroximoyl chlorides leads to the formation of isoxazoles. capes.gov.brrsc.org The proposed mechanism involves an initial [3+2] cycloaddition of the in situ-generated nitrile oxide across the enamine double bond to form a spirocyclic intermediate. rsc.org This intermediate is unstable and undergoes an elimination reaction to yield the aromatic isoxazole (B147169) product. rsc.org

In a related reaction, when nitrolic acids are used as the nitrile oxide source, a more complex pathway ensues. The liberated nitrous acid can react with the enamine ester, leading to an intermediate that undergoes two successive cycloadditions to form intricate adducts. capes.gov.brrsc.org

Table 1: Products from the Reaction of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate with Nitrile Oxide Precursors

| Nitrile Oxide Precursor | Product Type | Mechanism Pathway |

|---|---|---|

| Hydroximoyl Chlorides | Isoxazoles rsc.org | Cycloaddition/Elimination rsc.org |

Contrary to the traditionally assumed concerted Huisgen [3+2] cycloaddition mechanism, recent studies have shown that the reaction between enamines and acceptor-substituted diazoalkanes, such as methyl diazoacetate, proceeds through a stepwise pathway. nih.gov Investigations using NMR spectroscopy and DFT calculations revealed that the reaction is initiated by a nucleophilic attack from the enamine's highest occupied molecular orbital (HOMO) on the LUMO of the diazoalkane's N=N π-bond (π*N=N). nih.gov

This initial attack results in the rate-determining formation of a zwitterionic intermediate. nih.govnih.gov This zwitterion can then undergo one of two subsequent transformations: cyclization to form a Δ¹-pyrazoline (the [3+2] cycloadduct) or a proton shift to yield a hydrazonoenamine, which can be an intermediate in azo coupling reactions. nih.gov This stepwise mechanism through a zwitterionic intermediate has been shown to have a significantly lower energy barrier (approximately 40 kJ mol⁻¹ lower in CHCl₃) compared to the concerted pathway. nih.gov The pyrazolines ultimately formed are considered to arise from the cyclization of the hydrazonoenamine intermediates rather than from a direct concerted 1,3-dipolar cycloaddition. nih.gov

The reactions of enamine esters with dipoles like diazoalkanes are often classified as formal [3+2] cycloadditions. This terminology is used because, although the reaction does not proceed through a concerted mechanism, the final product is a five-membered ring, which is characteristic of a [3+2] cycloaddition. The stepwise process, involving nucleophilic attack to form a zwitterionic intermediate followed by cyclization, is the operative pathway. nih.govnih.gov

In some cases, enamine systems can also participate in competing [4+2] and [3+2] cycloadditions, for instance, with electron-deficient azo-olefins. rsc.org The reaction pathway taken depends on the specific substituents on both the enamine and the reacting partner. These reactions are interpreted as proceeding through highly unsymmetrical transition states for the [3+2] pathway. rsc.org

Alkylation Reactions of Enamine Esters

Enamines are widely recognized as synthetic equivalents of enolates, offering a neutral and highly reactive alternative for the alkylation of carbonyl compounds. libretexts.org

α-Alkylation of Carbonyl Compounds via Enamine Intermediates

The α-alkylation of aldehydes and ketones can be efficiently achieved using an enamine intermediate in a process known as the Stork enamine alkylation. libretexts.orgwikipedia.org This synthetic strategy involves three key steps:

Formation of the Enamine : An aldehyde or ketone is reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine. (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is an example of such an enamine, derived from ethyl acetoacetate (B1235776) and pyrrolidine. wikipedia.org

Alkylation : The enamine, which is a strong carbon-based nucleophile, attacks an electrophilic alkylating agent (typically a reactive alkyl halide like methyl iodide or an allylic/benzylic halide) in an SN2 reaction. libretexts.orgmasterorganicchemistry.com This forms a new carbon-carbon bond at the α-position and results in an iminium salt intermediate. wikipedia.org

Hydrolysis : The iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-alkylated aldehyde or ketone. libretexts.orgmasterorganicchemistry.com

The use of enamines like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate provides several advantages over direct enolate alkylation, including milder reaction conditions and a reduction in side reactions such as over-alkylation. libretexts.org This method is a cornerstone of organic synthesis for constructing more complex carbon skeletons. pressbooks.pub

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate |

| Acetic anhydride |

| Alkenyl 2-azetidinones |

| Allylic halides |

| Benzylic halides |

| Diisopropylamine |

| Dimethyl diazomalonate |

| Diphenyldiazomethane |

| Ethyl acetoacetate |

| Ethyl cyanoacetate |

| Ethyl vinyl ether |

| Hydrazonoenamine |

| Hydroximoyl chlorides |

| Iminium salt |

| Isoxazole |

| Lithium diisopropylamide (LDA) |

| Methyl diazoacetate |

| Methyl iodide |

| Methyl vinyl ketone |

| N-methyltetrahydrocarbazole |

| Nitrile oxides |

| Nitrolic acids |

| p-Nitrophenyldiazomethane |

| Piperazine |

| Pyrazole |

| Pyrazoline |

| Pyrrolidine |

| Sodium amide |

| Tetrahydropyridazine |

| Thionyl chloride |

| Triflic anhydride |

| Triethylamine |

Other Key Transformations

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, a β-enamino ester, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the α-carbon and the nitrogen atom, making it a valuable precursor for the construction of various heterocyclic and carbocyclic frameworks. This article explores two key transformations of this compound: enamine-catalyzed Aldol (B89426) and Mannich reactions, and its self-condensation reactions.

Aldol and Mannich Reactions Mediated by Enamine Catalysis

Enamines, such as (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, are effective nucleophiles in carbon-carbon bond-forming reactions, including Aldol and Mannich reactions. nih.govnih.gov The electron-donating pyrrolidine ring increases the electron density of the double bond, rendering the α-carbon nucleophilic and capable of attacking electrophilic carbonyl compounds and imines. nih.gov

Aldol Reaction:

In an Aldol-type reaction, the enamine reacts with an aldehyde or ketone. The general mechanism involves the nucleophilic attack of the α-carbon of the enamine onto the carbonyl carbon of the aldehyde or ketone. This is followed by hydrolysis of the resulting iminium salt intermediate to yield the β-hydroxy carbonyl compound.

While specific studies detailing the Aldol reaction of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate with various aldehydes are not extensively documented in the reviewed literature, the general reactivity of β-enamino esters suggests that such reactions are feasible. For instance, the condensation of related β-enamino esters with aromatic aldehydes has been reported to yield α,β-unsaturated ketones after a subsequent elimination step.

Mannich Reaction:

The Mannich reaction involves the aminoalkylation of a carbon acid, in this case, the enamine. core.ac.ukmdpi.com The reaction typically employs formaldehyde (B43269) and a primary or secondary amine to form a Mannich base. core.ac.ukmdpi.com The mechanism commences with the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amine. core.ac.ukmdpi.combeilstein-journals.orgresearchgate.net The nucleophilic α-carbon of the enamine then attacks the iminium ion, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis yields the β-amino carbonyl product. core.ac.uk

Detailed experimental data for the Mannich reaction of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is limited in the available literature. However, the condensation of ethyl acetoacetate with formaldehyde and primary amines, a related transformation, is known to produce hexahydropyrimidine (B1621009) derivatives in high yields. researchgate.netscispace.com This suggests that (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate could similarly participate in Mannich-type reactions to afford functionalized amino esters.

A study on the reaction of ethyl acetoacetate with formaldehyde and various primary amines provides insight into the potential products of such a reaction.

| Amine | Product | Yield (%) |

| Methylamine | 5-Acetyl-5-ethoxycarbonyl-1,3-dimethylhexahydropyrimidine | 85 |

| Propylamine | 5-Acetyl-5-ethoxycarbonyl-1,3-dipropylhexahydropyrimidine | 92 |

| Isopropylamine | 5-Acetyl-5-ethoxycarbonyl-1,3-diisopropylhexahydropyrimidine | 88 |

| Benzylamine | 5-Acetyl-5-ethoxycarbonyl-1,3-dibenzylhexahydropyrimidine | 75 |

Table 1: Yields of hexahydropyrimidine derivatives from the reaction of ethyl acetoacetate, formaldehyde, and primary amines. researchgate.net

Self-Condensation Reactions of Enamine Esters

The self-condensation of enamine esters represents a potential pathway for the synthesis of more complex molecules. This type of reaction involves one molecule of the enamine ester acting as a nucleophile and another as an electrophile. For β-enamino esters like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, self-condensation can lead to the formation of dimeric or polymeric structures.

It has been noted that β-enamino esters can be utilized in the synthesis of various heterocyclic compounds such as pyridinones and pyrazolones, which can be considered as products of intramolecular or intermolecular condensation reactions with other reagents. nih.gov For example, the reaction of β-enamino esters with acetylacetone (B45752) can lead to the formation of pyridinone derivatives. nih.gov While not a direct self-condensation, these reactions highlight the propensity of enamine esters to undergo condensation-type transformations.

Asymmetric Catalysis with E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate

Principles of Asymmetric Enamine Catalysis

Asymmetric enamine catalysis is a powerful strategy in modern organic synthesis for the enantioselective functionalization of carbonyl compounds. unicatt.it The fundamental principle involves the reaction of a chiral primary or secondary amine catalyst with a prochiral ketone or aldehyde to form a nucleophilic chiral enamine intermediate. unicatt.italfachemic.com This transient enamine, being a more reactive enol surrogate, then attacks an electrophile. nih.gov

The stereochemical outcome of the reaction is directed by the chiral environment created by the catalyst. The catalyst's structure, often featuring steric bulk or specific hydrogen-bonding capabilities, forces the electrophile to approach the enamine from a less hindered face, leading to the preferential formation of one enantiomer of the product. unicatt.it After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the amine catalyst, thus completing the catalytic cycle. unicatt.it

In the context of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, the process typically starts with a β-ketoester, such as ethyl acetoacetate (B1235776). The reaction with a chiral primary amine generates the chiral enamine ester. This intermediate is stabilized by intramolecular hydrogen bonding but remains sufficiently nucleophilic to participate in various transformations. acs.org The use of acidic additives is often crucial to facilitate both the formation of the enamine and the catalytic turnover by promoting the final hydrolysis step. acs.org

Design and Application of Chiral Primary Amine Catalysts for Enamine Ester Activation

The activation of β-ketoesters to form chiral enamines is a cornerstone of enamine catalysis, and the design of the chiral primary amine catalyst is critical for achieving high stereoselectivity. acs.org These catalysts are often derived from readily available sources, making them attractive for synthetic applications. rsc.org

Common classes of chiral primary amine catalysts include:

Amino acid derivatives: Simple amino acids provide a foundational chiral scaffold.

Cinchona alkaloids: Modified quinine (B1679958) and quinidine, such as 9-amino-9-deoxy-9-epiquinine, are highly effective and versatile catalysts. unicatt.itrsc.org Their rigid structure and functional groups allow for excellent stereocontrol through hydrogen bonding and steric hindrance. unicatt.it

Chiral diamines: Catalysts based on 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine (DPEDA) have proven to be powerful in a range of asymmetric reactions. unicatt.itmdpi.com These C2-symmetric scaffolds can effectively control the facial selectivity of the enamine's reaction. mdpi.com

These catalysts react with β-ketoesters to form the corresponding enamine esters. Stoichiometric experiments have confirmed the formation of these enamine intermediates, which serve as the active nucleophiles in subsequent asymmetric transformations. acs.org The choice of catalyst, along with reaction conditions such as the acid co-catalyst, can be tuned to control both the reaction's efficiency and its stereochemical outcome. unicatt.itacs.org

Enantioselective Transformations

The enamine derived from ethyl acetoacetate, such as (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, is a competent nucleophile for asymmetric Michael additions. In this reaction, the chiral enamine adds to an α,β-unsaturated compound (a Michael acceptor), such as a nitroalkene, to create a new carbon-carbon bond and up to two stereocenters. The reaction is often catalyzed by chiral organocatalysts like diarylprolinol silyl (B83357) ethers or bifunctional thiourea (B124793) catalysts. mdpi.com

For instance, the organocatalytic Michael addition of aldehydes to nitroolefins, proceeding through an enamine intermediate, can generate γ-nitro aldehydes with excellent enantiomeric excess. mdpi.comresearchgate.net These products are valuable synthons for biologically important molecules like β-substituted GABA derivatives. mdpi.com Similarly, chiral pyrrolidine-based organocatalysts are employed to synthesize pyrrolidine-3-carboxylic acid derivatives through the Michael addition of nitroalkanes to carboxylate-substituted enones, achieving high enantioselectivity. rsc.org The development of recyclable cinchona alkaloid catalysts has also been applied to the asymmetric Michael addition of fluorinated ketoesters to N-substituted maleimides. buchler-gmbh.com

Table 1: Examples of Asymmetric Michael Additions

| Nucleophile Precursor | Michael Acceptor | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetaldehyde | Nitroolefins | (S)-Diphenylprolinol silyl ether | γ-Nitro aldehyde | Good | Excellent | mdpi.com |

| Diethyl malonate | (E)-3-methyl-1-nitrobut-1-ene | (R,R)-Thiourea catalyst | Nitro ester | 73% | 88% | mdpi.com |

The nucleophilic α-carbon of the chiral enamine intermediate can react with a variety of electrophiles, enabling a broad range of asymmetric α-functionalization reactions. These reactions are fundamental for synthesizing chiral carbonyl compounds. Chiral primary amine catalysts have been successfully employed in the α-functionalization of β-ketoesters. acs.org

One notable example is the α-hydrazination of β-ketoesters, which provides access to chiral α-amino acid derivatives. A simple chiral primary amine, in conjunction with an acidic additive, can catalyze this transformation with high yields and enantioselectivities. acs.org The reaction proceeds through the formation of a chiral enamine ester intermediate, which then attacks the electrophilic nitrogen source. The specific stereochemical outcome can be influenced by the choice of the acidic co-catalyst, revealing divergent stereocontrol pathways with the same primary amine catalyst. acs.org

The asymmetric hydrogenation of β-enamino esters, including structures like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, is a direct and efficient method for synthesizing enantiomerically pure β-amino acid derivatives. rsc.org These products are crucial building blocks for peptides, natural products, and pharmaceuticals. rsc.org

This transformation is predominantly achieved using transition metal catalysts. Chiral complexes of rhodium, ruthenium, and iridium, featuring sophisticated chiral phosphine (B1218219) ligands (e.g., BINAP), have been developed to catalyze the hydrogenation with outstanding enantioselectivities. acs.orgthieme-connect.com The reaction involves the coordination of the enamino ester to the chiral metal center, followed by the stereoselective addition of hydrogen across the double bond.

An alternative to transition-metal catalysis is the use of organocatalytic systems. Asymmetric hydrosilylation, catalyzed by chiral Lewis bases such as L-valine-derived formamides, has emerged as a powerful method for the reduction of β-enamino esters. rsc.org The resulting β-amino esters are obtained in good yields and with good to high enantioselectivities. rsc.org

Table 2: Catalytic Systems for Asymmetric Reduction of β-Enamino Esters

| Substrate Type | Catalytic System | Reductant | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| β-Enamino esters | Chiral Lewis Base (from L-serine) | Hydrosilane | β-Amino esters | Good | rsc.org |

| β-Enamino esters | Chiral Lewis Base (from L-valine) | Hydrosilane | β-Amino esters | Good | rsc.org |

| N-Aryl imino esters | Nickel/P-stereogenic phosphine ligand | H₂ | α-Aryl glycines | up to 98% | acs.org |

Asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers, including challenging quaternary carbons. nih.govnih.gov In this reaction, a nucleophile attacks an allylic electrophile, typically a π-allyl-metal complex, under the control of a chiral ligand. Enamines and their corresponding enolates are effective nucleophiles for this transformation.

The palladium-catalyzed AAA is particularly well-developed. In a typical cycle, a Pd(0) complex undergoes oxidative addition to an allylic substrate (e.g., an allylic carbonate or pivalate) to form a chiral π-allyl-Pd(II) complex. The enamine nucleophile, derived from a β-ketoester, then attacks this complex. The chiral ligand on the palladium center dictates the face of the attack, resulting in an enantioenriched product. nih.gov

This methodology has been successfully applied to the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. The key step involves an asymmetric allylic alkylation to create a quaternary stereocenter, which is then elaborated into the final pyrrolidine (B122466) product. nih.gov Reducing the catalyst loading and increasing the reaction concentration are key considerations for developing practical, large-scale applications of this chemistry. nih.gov

Despite extensive research, no specific studies detailing the divergent stereocontrol modes in asymmetric enamine catalysis directly involving (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate have been identified in the available literature. Scientific investigations into stereodivergent catalysis often focus on the catalyst and substrate design to control the formation of different stereoisomers. While the broader field of asymmetric enamine catalysis is well-documented, with many examples of using chiral pyrrolidine derivatives to achieve high stereoselectivity, the specific application of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate in reactions exhibiting divergent stereocontrol appears to be a niche area without significant published research.

The concept of divergent stereocontrol in asymmetric catalysis is a sophisticated strategy that allows for the selective synthesis of any diastereomer of a product from the same set of starting materials, typically by changing the catalyst or reaction conditions. This is a powerful tool in organic synthesis, as it provides access to the full stereochemical space of a molecule.

In the context of enamine catalysis, divergent stereocontrol can be influenced by several factors, including the structure of the chiral amine catalyst, the nature of the substrate, the presence of additives, and the reaction solvent. For instance, different catalyst scaffolds can favor the formation of either syn or anti diastereomers in aldol (B89426) or Michael reactions.

While the specific enamine, (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, is a known intermediate formed from the reaction of ethyl acetoacetate and pyrrolidine, its direct application and detailed study in catalyst-controlled divergent stereoselective reactions are not described in the reviewed literature. Research in this area tends to highlight the development of novel, highly specialized chiral amines that can effectively steer the reaction toward a desired stereochemical outcome.

Therefore, a detailed discussion, including research findings and data tables, on the divergent stereocontrol modes specifically utilizing (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate cannot be provided at this time due to a lack of available scientific data.

Computational Chemistry and Theoretical Investigations

Conformational Analysis of Pyrrolidine (B122466) Enamines

The reactivity and stereochemical outcome of reactions involving pyrrolidine enamines are profoundly influenced by their conformational preferences. The molecule can exist as a mixture of conformers, with the relative stability of these forms dictating the primary reaction pathway.

The key conformational isomerism in enamines derived from prolinol and its ethers involves the rotation around the C-N single bond, leading to s-trans and s-cis conformers. researchgate.net For many enamines, there are strong conformational preferences. researchgate.net For instance, enamines of diarylprolinol ether catalysts have been found to exist exclusively in the s-trans conformation, a preference driven by the steric bulk of the substituent at the α-position of the pyrrolidine ring. researchgate.net However, for prolinol enamines, a partial population of the s-cis conformation has been observed in solution. researchgate.net

Table 1: Factors Influencing Pyrrolidine Enamine Conformer Stability

| Factor | Influence on Conformation | Reference |

|---|---|---|

| Steric Bulk | Large substituents on the pyrrolidine ring favor the s-trans conformer to minimize steric hindrance. | researchgate.net |

| Pyrrolidine Ring Pucker | The envelope or twisted conformation of the five-membered ring, influenced by substituents, affects the relative stability of conformers. | nih.govnih.govnih.gov |

| Hydrogen Bonding | Intramolecular hydrogen bonding, for example between a carboxyl group and the enamine nitrogen, can lock the conformation. | nih.govyoutube.com |

| Solvent Effects | The polarity of the medium can influence the relative energies and populations of different conformers. | acs.org |

The conformational preferences of pyrrolidine enamines have a direct and significant impact on their chemical reactivity. The nucleophilicity of the enamine is dependent on the degree of pπ-conjugation between the nitrogen lone pair and the double bond's π-system. scripps.edu Pyrrolidine enamines exhibit superior reactivity compared to those derived from piperidine (B6355638) or morpholine. researchgate.netacs.org This enhanced reactivity is explained by distortion energy control; the five-membered pyrrolidine ring can more easily adopt a planar conformation required for maximum orbital overlap in the transition state, thus lowering the activation energy. researchgate.net

The specific conformer that engages in a reaction determines the stereochemical outcome. For example, in certain cycloaddition reactions, s-trans-enamine conformers lead to the formation of (4S)-configured products, whereas s-cis-enamine conformers yield the (4R)-products. acs.org This illustrates a direct correlation between the ground-state conformational preference and the resulting product's stereochemistry, which is fundamental to rationalizing stereoselectivity. acs.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms involving enamines. It allows for the calculation of the energies of intermediates and transition states, providing a quantitative picture of the reaction pathway.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction of enamines. The Stork enamine reaction provides a classic example of this transformation. vaia.com DFT studies help to elucidate the multi-step mechanism, which is analogous to that of Class I aldolase (B8822740) enzymes. acs.org

The generally accepted elementary steps are:

Enamine Attack: The nucleophilic β-carbon of the enamine attacks the β-carbon of the Michael acceptor. vaia.com

Intermediate Formation: This carbon-carbon bond formation leads to a new intermediate, often an iminium ion or another enamine after proton transfer. acs.orgacs.org

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed to release the final dicarbonyl product and regenerate the parent secondary amine catalyst. vaia.com

Proline-catalyzed Michael reactions, while demonstrating the feasibility of asymmetric enamine catalysis, have been noted to be generally less enantioselective compared to corresponding aldol (B89426) and Mannich reactions. acs.org

DFT calculations are crucial for analyzing the geometry and energy of the transition states, which are the highest energy points along the reaction coordinate and control the reaction rate and selectivity. For reactions involving pyrrolidine-derived enamines, computational studies have calculated relative energies of various transition states. acs.org For instance, M06-2X/6-311+G(d,p) level of theory is a common functional used for these calculations. acs.org

The polarity of the solvent can have a significant effect on the relative energies of charged intermediates and transition states. Calculations show that energy differences can be much larger in the gas phase compared to polar solvents like water, where the solvent provides stabilization. acs.org In proline-catalyzed reactions, the transition state is often stabilized by a network of hydrogen bonds. For example, a hydrogen bond between the carboxylic acid of proline and the electrophile can activate the electrophile and create a more organized, cyclic transition state, which is key to inducing asymmetry. youtube.com

Table 2: Representative Relative Energies from DFT Calculations

| System | Phase/Solvent | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Iminium Ion Equilibria | Gas Phase | -9.7 to +3.3 | acs.org |

| Iminium Ion Equilibria | Water | -1.6 to +1.3 | acs.org |

Note: The values represent a range of calculated energies for different equilibria and transformations and are illustrative of the magnitude of energetic differences.

Rationalization of Stereoselectivity

The origin of stereoselectivity in reactions of pyrrolidine enamines is a central theme of computational investigation. The ability to predict and explain why one stereoisomer is formed preferentially is a major achievement of theoretical models. The stereochemical outcome is determined in the carbon-carbon bond-forming step. nih.gov

The high stereoselectivity observed in many enamine-mediated reactions is attributed to the highly organized structure of the transition state. youtube.comnih.gov In proline-catalyzed reactions, a widely accepted model involves a bicyclic-like transition state held together by hydrogen bonds. youtube.com The carboxylic acid group of the proline catalyst hydrogen-bonds to the electrophile, while the basic nitrogen lone pair can also participate in hydrogen bonding, locking the geometry. youtube.com This rigid arrangement forces the electrophile to approach the enamine nucleophile from a specific face. The lowest energy transition state is typically one that adopts a chair-like conformation and minimizes steric interactions between the substituents of the enamine and the approaching electrophile. youtube.com

For example, in the photochemical α-alkylation of aldehydes, the stereocontrolled addition of a radical to a chiral enamine is rationalized by the inherent ability of the catalyst to create a biased transition state. nih.gov The enamine's ground-state conformation and the specific geometry of the catalyst work in concert to create a facial bias, leading to the observed high stereoselectivity. nih.gov DFT calculations of these transition state structures allow for the visualization of these interactions and the quantification of energy differences between competing diastereomeric transition states, providing a robust explanation for the experimental observations. acs.org

Frontier Molecular Orbital (FMO) Analysis in Cycloadditions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions, including the cycloadditions that enamines like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate readily undergo. youtube.com This model rationalizes reactivity and selectivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net

As an electron-rich species, (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate possesses a high-energy HOMO, localized primarily on the α-carbon and the nitrogen atom. This makes it an excellent nucleophile in cycloaddition reactions. In a typical [4+2] cycloaddition (Diels-Alder type reaction), the enamine can act as the diene component. However, it more commonly participates as the electron-rich component in [3+2] or [2+2] cycloadditions with electron-deficient partners. nih.gov

For instance, in a 1,3-dipolar cycloaddition with a dipole such as a diazoacetate, the reaction is controlled by the interaction between the enamine's HOMO and the dipole's LUMO. nih.gov DFT calculations have revealed that the energy gap between these frontier orbitals is a key determinant of the reaction barrier. researchgate.net A smaller HOMO-LUMO gap leads to a stronger stabilizing interaction and a lower activation energy, thus accelerating the reaction.

Computational studies on the cycloaddition of enamines with diazoalkanes have challenged earlier assumptions, showing that the reaction often proceeds through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. nih.gov This stepwise path is controlled by the interaction of the enamine's HOMO with the LUMO localized on the N=N bond of the diazoalkane. This interaction is significantly lower in energy than the alternative concerted pathway, highlighting the power of FMO analysis in predicting reaction mechanisms. nih.gov

Table 3: Representative FMO Analysis for a Cycloaddition Reaction

| Reactant | Molecular Orbital | Typical Energy (eV) (Illustrative) | Role in Interaction |

| (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | HOMO | -5.5 | Nucleophile (Electron Donor) |

| (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | LUMO | +1.5 | - |

| Electron-Deficient Alkene (e.g., Acrylonitrile) | HOMO | -10.9 | - |

| Electron-Deficient Alkene (e.g., Acrylonitrile) | LUMO | -0.8 | Electrophile (Electron Acceptor) |

| Interaction | Enamine (HOMO) - Alkene (LUMO) | ΔE = 4.7 eV | Governs the reaction rate and regioselectivity. |

Note: The energy values are illustrative and intended to demonstrate the concept of the HOMO-LUMO gap. Actual values must be calculated for the specific reactants and computational method.

Derivatives and Analogues of E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate

Structural Modifications and their Influence on Reactivity and Selectivity

The structure of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate offers several sites for modification, each influencing the compound's electronic properties, steric hindrance, and ultimately its reactivity and selectivity in chemical transformations. Key areas for modification include the ester group, the pyrrolidine (B122466) ring, and the substituents on the carbon-carbon double bond.

The stereochemistry of the double bond is a critical factor. While this article focuses on the (E)-isomer, the (Z)-isomer also exists. The spatial arrangement of the substituents affects the stability and reactivity of the molecule. rijournals.com The (E)-isomer, with the ester and pyrrolidine groups on opposite sides of the double bond, is generally considered to be the thermodynamically more stable isomer due to reduced steric strain. This stereochemical arrangement can influence the approach of reagents in reactions, thus dictating the stereochemical outcome of products. rijournals.com

Modifications to the pyrrolidine ring, such as the introduction of substituents, can alter the nucleophilicity of the nitrogen atom and introduce steric bulk, which can direct the regioselectivity of reactions. For instance, the synthesis of various 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and ring contraction, highlighting how modifications to the pyrrolidine ring can lead to valuable chiral building blocks. organic-chemistry.org

Changes to the ester group can also modulate reactivity. For example, replacing the ethyl group with bulkier alkyl groups can increase steric hindrance around the carbonyl, potentially influencing the site of nucleophilic attack.

A closely related analogue is Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate. researchgate.netresearchgate.net This compound features an additional carbonyl group, which significantly alters its electronic properties and reactivity. The presence of the second carbonyl group enhances the electrophilicity of the molecule and provides an additional reaction site. Crystal structure analysis of this compound reveals that the pyrrolidine ring adopts an envelope conformation. researchgate.netresearchgate.net This structural feature, along with the potential for hydrogen bonding, plays a role in its crystal packing and can influence its reactivity in the solid state or in solution. researchgate.netresearchgate.net

The reactivity of β-enaminones is also influenced by the nature of the amine. The reaction between β-hydroxyketo esters and primary or secondary amines leads to the formation of secondary or tertiary enaminone esters, respectively. nih.gov The electronic properties of the amine, whether it is electron-donating or electron-withdrawing, can affect the electron density of the enaminone system and thus its reactivity towards electrophiles and nucleophiles. nih.gov

Enamine Esters as Synthons for Complex Molecular Architectures

Enamine esters, including (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, are versatile building blocks, or synthons, for the construction of a wide variety of more complex molecules, particularly heterocyclic compounds. nih.gov Their utility stems from the presence of multiple reactive sites, allowing them to participate in a diverse range of chemical transformations. nih.gov

Synthesis of Pyridines and Pyridones:

Enaminones are widely used in the synthesis of substituted pyridines and pyridones. For example, they can react with various reagents to form the pyridine (B92270) ring through annulation reactions. acs.orgresearchgate.netacs.orgorganic-chemistry.orgresearchgate.net A photocatalytic method has been developed for the synthesis of 2,3,4,6-tetrasubstituted pyridines using enaminones and N,N,N',N'-tetramethylethylenediamine (TMEDA) under metal-free conditions. acs.org Another approach involves the domino reaction of primary enaminones or enaminoesters with aldehydes, promoted by triflic acid, to yield fully substituted pyridines. acs.org

Synthesis of Pyrimidines:

The enaminone scaffold is also a key precursor for the synthesis of pyrimidine (B1678525) derivatives, which are important in medicinal chemistry. organic-chemistry.orgresearchgate.netthieme-connect.comnih.gov One-pot, three-component reactions involving the coupling of acid chlorides with terminal alkynes, followed by the addition of an amine and subsequent cyclocondensation with an amidine, provide a flexible route to substituted pyrimidines. thieme-connect.com Symmetrical β-enamino diketones can be used to synthesize various pyrimidine derivatives through reactions with reagents like guanidine (B92328) hydrochloride or urea. researchgate.net

Synthesis of Other Heterocycles:

Beyond pyridines and pyrimidines, enaminones serve as synthons for a variety of other heterocyclic systems. They can undergo cyclization reactions to form pyrroles, pyrazoles, and isoxazoles. nih.govvalpo.edu For instance, N-arylpyrazole-containing enaminones can be synthesized and subsequently reacted with hydrazine (B178648) or hydroxylamine (B1172632) to produce bipyrazoles and pyrazolylisoxazoles, respectively. nih.gov Furthermore, enaminones can participate in electrochemical cyclization reactions with amidines to furnish 5-acylimidazoles. acs.org The Nazarov cyclization of α-ketoenones, which are structurally related to enaminones, can be catalyzed by chiral diamine salts to produce cyclopentenone derivatives with high enantioselectivity. nih.gov

The versatility of enamine esters as synthons is further demonstrated by their use in the synthesis of fused heterocyclic systems. For example, they have been employed in the synthesis of pyrazolo[5,1-a]isoquinolines and naphthofurans. researchgate.netnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 54716-02-8 | C10H17NO2 | 183.25 | Colorless to pale yellow liquid |

| (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 | C10H17NO2 | 183.25 | Liquid |

| Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate | Not available | C10H15NO3 | 197.23 | Fine colourless needles |

Table 2: Spectroscopic Data of β-Enaminones and Related Structures

| Compound/Structure Type | Spectroscopic Method | Key Signals/Characteristics | Reference |

| β-Enaminones | 1H NMR | δ(N-H) typically 14.2–15.9 ppm | acs.org |

| β-Enaminones | IR | ν(N-H) typically 2602–2870 cm⁻¹ | acs.org |

| Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate | 1H NMR (CDCl3) | δ 1.20 (t, 3H), 2.73 (s, 6H), 4.14 (q, 2H), 7.32 (d, 2H), 7.65 (s, 1H), 8.14 (d, 2H) | nih.gov |

| Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate | 13C NMR (CDCl3) | δ 14.46, 43.64, 59.80, 97.27, 122.36, 132.39, 144.45, 145.75, 150.50, 168.73 | nih.gov |

Future Research Trajectories and Applications

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate and related β-enamino esters traditionally involves the condensation of a β-keto ester, such as ethyl acetoacetate (B1235776), with a secondary amine, in this case, pyrrolidine (B122466). While effective, future research is increasingly directed towards the development of novel catalytic systems that offer enhanced stereoselectivity, particularly for the (E)-isomer, and improved reaction efficiency under milder conditions.

Current research in the broader field of enamine synthesis points towards several promising avenues. For instance, the use of metal-free organocatalysts, such as proline and its derivatives, has gained significant traction in asymmetric enamine catalysis. masterorganicchemistry.comacs.org These catalysts operate through the formation of a transient enamine intermediate, enabling highly stereoselective transformations. Future work will likely focus on designing chiral Brønsted acids or bases that can effectively control the E/Z selectivity in the synthesis of β-enamino esters like the title compound.

Furthermore, transition metal catalysis presents another fertile ground for innovation. While palladium-catalyzed reactions have been explored for the synthesis of (Z)-enamines, the development of catalysts that favor the (E)-isomer remains an active area of research. organic-chemistry.org The exploration of other transition metals, such as gold, iridium, or copper, in combination with specifically designed ligands, could unlock new catalytic cycles that offer superior control over the stereochemical outcome. beilstein-journals.org The combination of enamine catalysis with transition metal catalysis is a particularly powerful strategy that allows for novel chemical transformations not achievable by either method alone. beilstein-journals.org

Table 1: Comparison of Catalytic Approaches for Enamine Synthesis

| Catalyst Type | Advantages | Potential for (E)-Selectivity | Key Research Areas |

| Acid/Base Catalysis | Simple, inexpensive. organic-chemistry.org | Dependent on solvent and reaction conditions. organic-chemistry.org | Optimization of reaction parameters for E-isomer. |

| Organocatalysis | Metal-free, potential for high enantioselectivity. masterorganicchemistry.comacs.org | Design of specific chiral catalysts. | Development of novel chiral Brønsted acids/bases. |

| Transition Metal Catalysis | High efficiency and functional group tolerance. organic-chemistry.orgbeilstein-journals.org | Ligand design to control stereoselectivity. | Exploration of new metal/ligand combinations. |

| Combined Catalysis | Unprecedented reactivity and selectivity. beilstein-journals.org | Synergistic effects between catalysts. | Merging enamine and transition metal catalytic cycles. |

Integration of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to molecular synthesis. nih.govnih.gov The rich chemical functionality of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate makes it an ideal candidate for integration into novel MCRs.

The nucleophilic α-carbon of the enamine moiety can readily participate in Michael additions, while the enamine nitrogen can act as a nucleophile or be involved in cycloaddition reactions. masterorganicchemistry.com This dual reactivity opens up a vast design space for new MCRs. For example, a three-component reaction involving an aldehyde, (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, and a suitable third component could lead to the rapid construction of highly substituted heterocyclic scaffolds. nih.gov

Future research in this area will likely focus on:

Discovering new MCRs: Systematically exploring the reactivity of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate with a diverse range of electrophiles and nucleophiles to uncover novel reaction cascades.

Catalyst development for MCRs: Designing catalysts that can orchestrate the complex bond-forming events in an MCR with high chemo-, regio-, and stereoselectivity.

Synthesis of complex molecules: Utilizing these newly developed MCRs for the efficient synthesis of natural products, pharmaceuticals, and other functional molecules. For instance, the construction of polysubstituted pyrrolidine-2,3-diones has been achieved through MCRs involving similar enamine derivatives. beilstein-journals.org

Exploration of New Reaction Pathways and Mechanistic Discoveries

Beyond its established reactivity, there is significant potential to uncover new reaction pathways for (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate. The electron-rich nature of the enamine double bond makes it susceptible to oxidation and reduction reactions, as well as cycloadditions. masterorganicchemistry.comnih.gov

Recent studies on the electrochemical transformations of enamines have opened up new avenues for their functionalization. arabjchem.org Electrochemical methods offer a green and efficient way to generate reactive intermediates, such as radical cations, which can then undergo a variety of transformations. The application of these techniques to (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate could lead to the development of novel C-C and C-N bond-forming reactions.

Mechanistic studies will be crucial in guiding the exploration of these new reaction pathways. A deeper understanding of the factors that govern the reactivity and selectivity of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate will enable the rational design of new reactions and catalysts. nih.govresearchgate.netacs.org For example, understanding the subtle electronic and steric factors that influence the E/Z isomerization can lead to better control over the stereochemical outcome of its synthesis and subsequent reactions.

Advancements in Sustainable Synthesis of Enamine Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate and other enamine esters will undoubtedly focus on developing more sustainable and environmentally friendly methods.

Key areas of advancement are expected to include:

Solvent-free and water-based synthesis: Moving away from volatile organic solvents to reduce environmental impact. Solvent-free reactions, often facilitated by techniques like ball milling, have shown promise for the synthesis of enamines. rsc.org The use of water as a solvent is also a highly desirable green alternative. rsc.org

Use of renewable resources: Exploring the use of bio-based starting materials for the synthesis of the pyrrolidine and ethyl acetoacetate moieties. rsc.org

Catalyst recycling: Developing heterogeneous catalysts or catalytic systems that can be easily recovered and reused, thereby reducing waste and cost.

Energy efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. arabjchem.org

The direct conversion of esters to enamines using zirconocene (B1252598) hydride (ZrH)-catalyzed reduction is a recent development that offers a highly selective and sustainable alternative to traditional methods. rsc.org Further exploration of such innovative catalytic approaches will be pivotal in advancing the green synthesis of enamine esters.

Q & A

Basic Synthesis: What are the standard synthetic routes for (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate?

The compound is typically synthesized via condensation reactions , such as the Knoevenagel condensation , where ethyl acetoacetate reacts with an aldehyde or amine derivative in the presence of a base (e.g., piperidine or sodium hydroxide). For example, pyrrolidine-containing analogs often employ palladium- or iridium-catalyzed allylic amination to introduce the pyrrolidin-1-yl group regioselectively . Solvents like ethanol or toluene are commonly used, with reactions conducted at room temperature or slightly elevated conditions (~80°C). Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Advanced Synthesis: How can regioselectivity be controlled during the introduction of the pyrrolidine moiety?

Regioselectivity in allylic amination can be achieved using iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphine ligands), which favor γ-selectivity over α- or β-adducts. The steric and electronic properties of ligands, substrate substituents, and reaction temperature critically influence outcomes. For example, bulky ligands enhance γ-selectivity by sterically blocking alternative pathways. Reaction optimization should include HPLC monitoring (C18 columns, acetonitrile/water gradients) to track intermediate formation .

Basic Characterization: What spectroscopic methods are essential for confirming the (E)-configuration?

- NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans olefinic protons in ¹H NMR) and NOE correlations (absence of cross-peaks between vinyl protons and the pyrrolidine group).

- IR : Stretching frequencies for α,β-unsaturated esters (C=O ~1700 cm⁻¹, C=C ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of the (E)-configuration and stereochemistry. Key metrics include bond lengths (C=C ~1.34 Å) and torsion angles. For unstable crystals, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts. Contradictions between spectroscopic and crystallographic data require re-evaluation of sample purity or solvent effects .

Basic Biological Activity: What preliminary assays are suitable for evaluating bioactivity?

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting hydrolases or oxidoreductases, using ethyl butyrate derivatives as substrates .

Advanced Biological Activity: How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Systematic variation of substituents (e.g., replacing pyrrolidine with piperidine or morpholine) and evaluation of electronic effects (e.g., nitro or trifluoromethyl groups).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs.

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) to assess pharmacokinetic liabilities .

Basic Stability: What are the optimal storage conditions to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Avoid prolonged exposure to moisture or light, as the α,β-unsaturated ester is prone to hydrolysis and photodegradation. Stability can be monitored via HPLC (e.g., retention time shifts or new peaks) .

Advanced Stability: How can degradation kinetics be quantified under physiological conditions?

Perform pH-dependent stability studies (pH 1.2–7.4 buffers, 37°C) with periodic sampling. Analyze degradation products via LC-MS/MS and fit data to first-order or Arrhenius models. For hydrolytic pathways, isotope-labeling (e.g., ¹⁸O-water) can trace ester cleavage mechanisms .

Data Contradictions: How should researchers address discrepancies between theoretical and experimental results?

- Cross-Validation : Replicate experiments with independent techniques (e.g., NMR vs. X-ray).

- Computational Reassessment : Re-optimize DFT calculations (B3LYP/6-31G* level) to account for solvent effects or conformational flexibility.

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR integration errors) and statistical significance (p < 0.05) .

Safety and Handling: What precautions are necessary for laboratory-scale synthesis?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to volatile solvents (e.g., ethyl acetate, toluene).

- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Acute toxicity data should be obtained from zebrafish or in vitro cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.